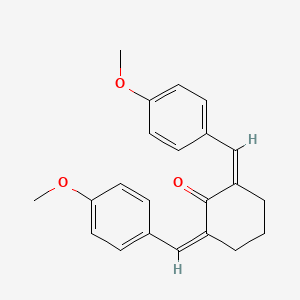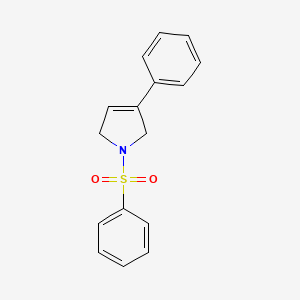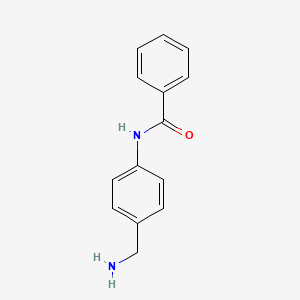
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique pharmacological properties that make it a promising candidate for the development of new therapeutic agents.
Applications De Recherche Scientifique
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer. Additionally, this compound has demonstrated promising results in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Mécanisme D'action
The mechanism of action of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl involves the inhibition of various enzymatic pathways that are involved in the growth and proliferation of cancer cells. This compound has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. This compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. Additionally, it has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotective effects in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl in lab experiments is its unique pharmacological properties that make it a promising candidate for the development of new therapeutic agents. Additionally, this compound is readily available and relatively easy to synthesize. However, one of the main limitations of using this compound in lab experiments is the lack of comprehensive studies on its toxicity and pharmacokinetics, which may limit its potential clinical applications.
Orientations Futures
There are several future directions for the study of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl. One of the main areas of focus is the development of new therapeutic agents that are based on the pharmacological properties of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more comprehensive studies are needed to evaluate the toxicity and pharmacokinetics of this compound, which may be essential for its potential clinical applications.
Conclusion
In conclusion, 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has demonstrated significant activity against various types of cancer cells and has shown promising results in the treatment of neurological disorders. However, further studies are needed to fully elucidate the mechanism of action of this compound and its potential clinical applications.
Méthodes De Synthèse
The synthesis of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl involves the reaction of 7-bromo-1-tetralone with isopropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Propriétés
IUPAC Name |
7-bromo-3,3-dimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-11(2)6-8-3-4-10(12)5-9(8)7-13-11;/h3-5,13H,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIBVCFKZBUEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CN1)C=C(C=C2)Br)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one](/img/structure/B7451260.png)

![4-(4-fluorophenyl)-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)-4-oxobutanamide;hydrochloride](/img/structure/B7451280.png)

![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide hydrochloride](/img/structure/B7451295.png)
![6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide;hydrochloride](/img/structure/B7451298.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451306.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451308.png)
![1-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B7451323.png)



